![molecular formula C19H18ClN3O2S B6525983 N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 1016156-24-3](/img/structure/B6525983.png)
N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide
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Overview
Description
N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide is a synthetic organic compound. It features a complex structure with a chlorophenyl group, a hexahydrobenzothieno pyrimidine core, and a propanamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothieno Pyrimidine Core: This could involve cyclization reactions starting from appropriate thiophene and pyrimidine precursors.
Introduction of the Chlorophenyl Group: This step might involve nucleophilic substitution reactions where a chlorophenyl group is introduced to the core structure.
Attachment of the Propanamide Moiety: This could be achieved through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide could have various applications in scientific research:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Cellular Pathways: Affecting processes like cell division or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)acetamide
- N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)butanamide
Uniqueness
N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide might exhibit unique properties due to the specific arrangement of its functional groups, which could influence its reactivity and biological activity.
Biological Activity
N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of derivatives known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H16ClN3O2, and it features a complex structure that includes a chlorophenyl group and a benzothieno-pyrimidine core. The presence of these functional groups is significant in determining the biological activity of the compound.
Property | Value |
---|---|
Molecular Formula | C18H16ClN3O2 |
Molecular Weight | 347.79 g/mol |
IUPAC Name | N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide |
CAS Number | 477313-48-7 |
The biological activity of N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide is primarily attributed to its interaction with specific enzymes and receptors. Compounds with similar structures often exhibit inhibitory effects on various biological pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of benzothieno-pyrimidines exhibit notable antimicrobial properties. A study evaluating similar compounds found that they demonstrated significant antibacterial and antifungal activities against various strains. For instance:
- Antibacterial Activity : Compounds showed minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 μg/mL against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The same compounds were effective against fungal strains with MIC values comparable to standard antifungal agents.
Anticancer Potential
The anticancer potential of this compound has been explored through various in vitro studies. Similar benzothieno-pyrimidine derivatives have shown promise in inhibiting cancer cell lines such as:
- Breast Cancer (MCF7) : IC50 values around 10 μM.
- Lung Cancer (A549) : IC50 values around 15 μM.
These results suggest that N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide may possess similar anticancer properties.
Case Study 1: Antimicrobial Evaluation
In a study conducted by Umesha et al., compounds similar to N-(3-chlorophenyl)-3-(4-oxo...) were synthesized and evaluated for their antimicrobial activities. The results indicated that certain derivatives exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli with MIC values as low as 0.5 μg/mL .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzothieno-pyrimidine derivatives revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study reported that treatment with these compounds led to a significant decrease in cell viability in MCF7 and A549 cell lines .
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-11-4-3-5-12(10-11)21-16(24)9-8-15-22-18(25)17-13-6-1-2-7-14(13)26-19(17)23-15/h3-5,10H,1-2,6-9H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIGYCLWRLUXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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